

# (±)-LY-426965 dihydrochloride chemical properties and structure

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## Compound of Interest

Compound Name: (±)-LY-426965 dihydrochloride

Cat. No.: B1675695

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## (±)-LY-426965 Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(±)-LY-426965 dihydrochloride** is a potent and selective serotonin 1A (5-HT<sub>1A</sub>) receptor antagonist.<sup>[1]</sup> As a racemic mixture, it comprises the more active (S)-(+)-enantiomer and the less active (R)-(-)-enantiomer.<sup>[1][2]</sup> This compound has been investigated for its potential therapeutic applications in neuropsychiatric disorders. This technical guide provides a detailed overview of its chemical properties, structure, and the experimental methodologies used for its characterization.

### Chemical Properties and Structure

**(±)-LY-426965 dihydrochloride** is the salt form of the parent compound, enhancing its stability and solubility for research purposes.<sup>[1]</sup> While specific experimental values for melting point and pK<sub>a</sub> are not readily available in public literature, the following tables summarize its key chemical and structural identifiers.

Table 1: Chemical Properties of (±)-LY-426965 Dihydrochloride

Property	Value	Source(s)
Molecular Formula	C28H38N2O2 · 2HCl	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	507.54 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	228418-81-3	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Solid	<a href="#">[4]</a>
Solubility	Soluble in DMSO	<a href="#">[2]</a> <a href="#">[4]</a>

Table 2: Structural Information of LY-426965 (Parent Compound)

Identifier	Value	Source(s)
IUPAC Name	1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenyl-butan-1-one	<a href="#">[2]</a>
SMILES	<chem>C1CCC(CC1)C(=O)C(CC2CCN(CC2)C3=CC=CC=C3OC)C4=CC=CC=C4</chem>	N/A
InChI Key	N/A	N/A

## Experimental Protocols

### Enantioselective Synthesis of LY-426965

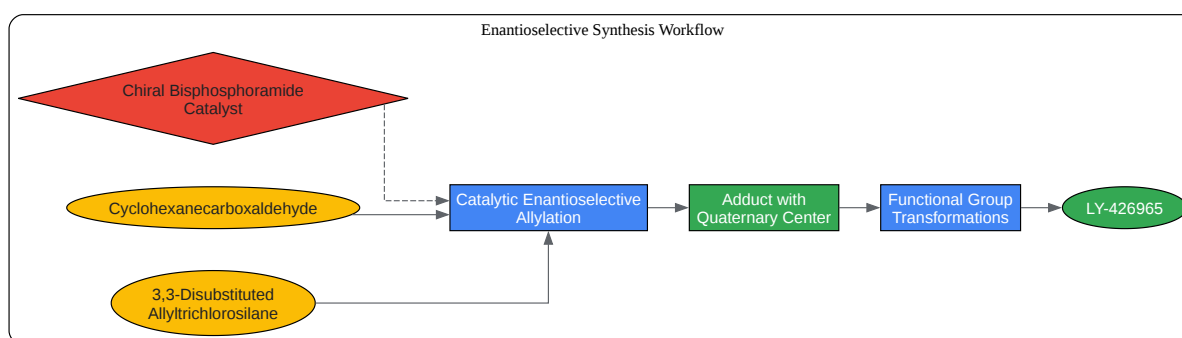
A key challenge in the synthesis of LY-426965 is the stereoselective formation of the quaternary carbon center. An effective method involves a catalytic enantioselective allylation.[\[5\]](#)

Methodology:

- **Preparation of the Allylic Precursor:** The synthesis begins with the preparation of a 3,3-disubstituted allyltrichlorosilane.
- **Asymmetric Allylation:** A chiral bisphosphoramidate is used as a catalyst for the enantioselective addition of the allyltrichlorosilane to an appropriate aldehyde (e.g.,

cyclohexanecarboxaldehyde). This step establishes the stereogenic quaternary center with high diastereoselectivity and enantioselectivity.[5]

- **Functional Group Transformations:** The resulting allylation product undergoes a series of functional group manipulations to yield the final LY-426965 structure.



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A simplified workflow for the enantioselective synthesis of LY-426965.

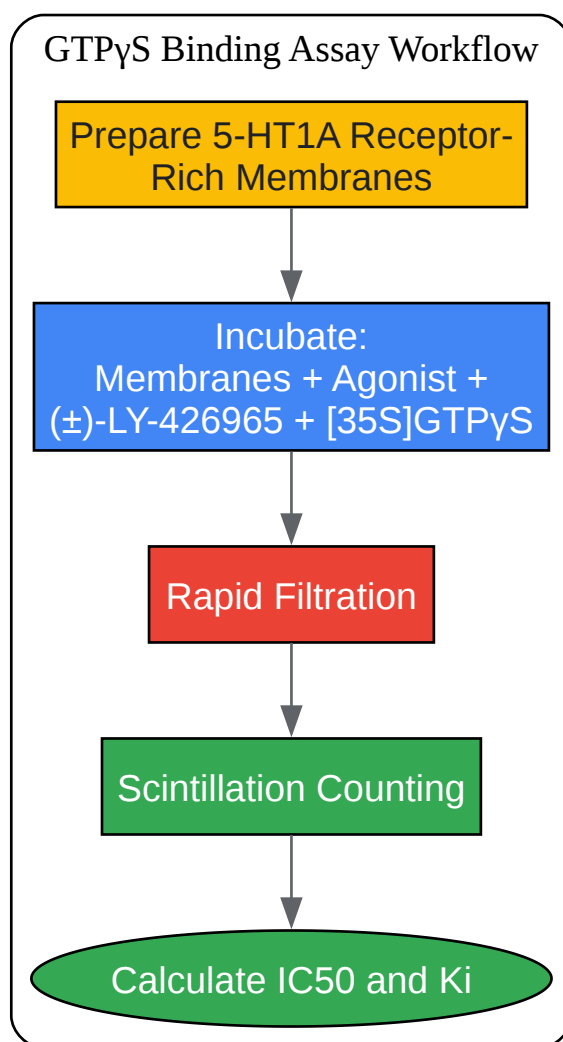
## GTPyS Binding Assay for 5-HT<sub>1A</sub> Receptor Antagonism

The functional activity of (±)-LY-426965 as a 5-HT<sub>1A</sub> receptor antagonist can be quantified using a [<sup>35</sup>S]GTPyS binding assay. This assay measures the extent to which the compound inhibits agonist-stimulated G-protein activation.

**Methodology:**

- **Membrane Preparation:** Prepare cell membranes from a source rich in 5-HT<sub>1A</sub> receptors (e.g., CHO cells stably expressing the human 5-HT<sub>1A</sub> receptor or rat hippocampal tissue).

- Assay Buffer: Utilize an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4).
- Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a 5-HT<sub>1A</sub> receptor agonist (e.g., 8-OH-DPAT), varying concentrations of (±)-LY-426965, and [35S]GTPγS.
- Termination and Filtration: After incubation, terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC<sub>50</sub> value of (±)-LY-426965 by plotting the percentage inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of the antagonist. The K<sub>i</sub> value can then be calculated using the Cheng-Prusoff equation.



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A generalized workflow for the GTPyS binding assay.

## Chiral HPLC for Enantiomeric Separation

To resolve the (S)-(+)- and (R)-(-)-enantiomers of LY-426965, a chiral High-Performance Liquid Chromatography (HPLC) method is employed.

Methodology:

- Chiral Stationary Phase (CSP): Select a suitable chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) coated on a silica support.

- **Mobile Phase:** Optimize the mobile phase composition. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape.
- **Detection:** Use a UV detector set to a wavelength where both enantiomers exhibit strong absorbance.
- **Analysis:** Inject a solution of **(±)-LY-426965 dihydrochloride** onto the column and monitor the elution profile. The two enantiomers will have different retention times, allowing for their separation and quantification.

## Signaling Pathways

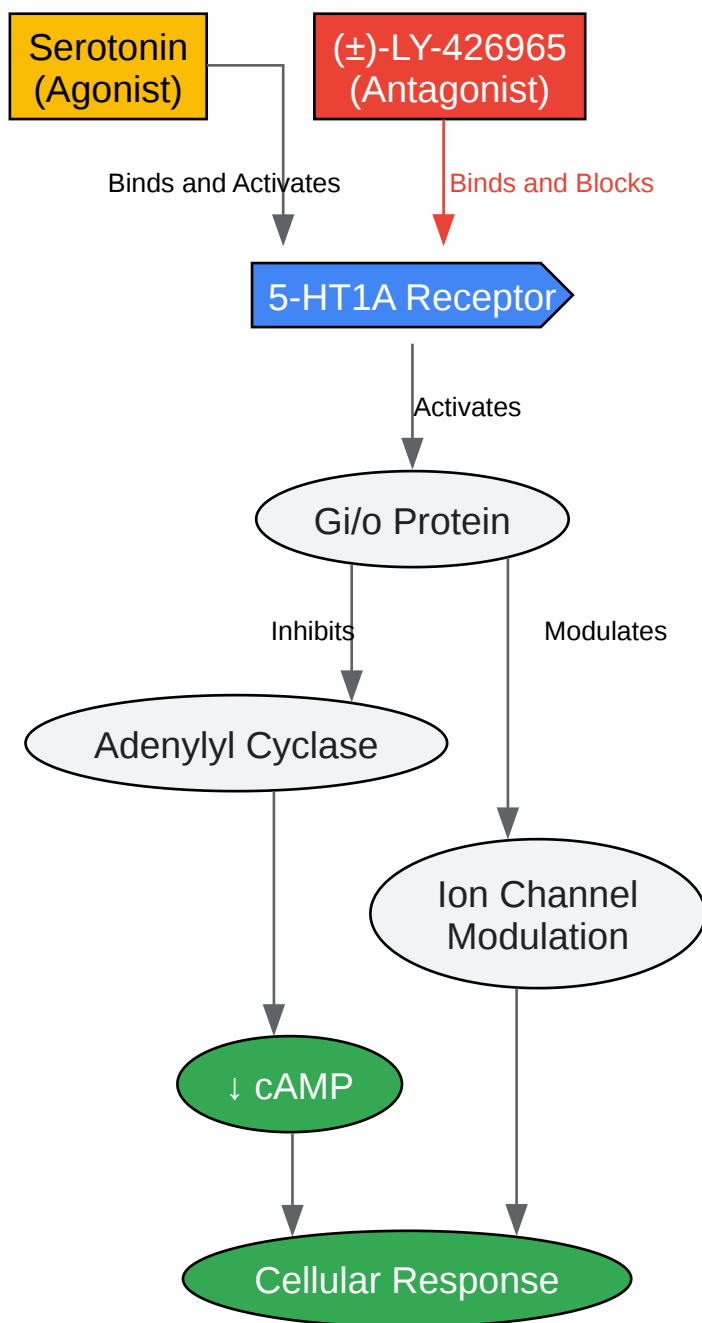
(±)-LY-426965 exerts its pharmacological effects by antagonizing the 5-HT<sub>1A</sub> receptor, which is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).

### Mechanism of Action:

As a full antagonist, LY-426965 binds to the 5-HT<sub>1A</sub> receptor but does not elicit an intracellular response.<sup>[1]</sup> Instead, it blocks the binding of the endogenous agonist, serotonin, thereby preventing the activation of downstream signaling cascades.

### Downstream Effects:

The activation of 5-HT<sub>1A</sub> receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).<sup>[6]</sup> Additionally, 5-HT<sub>1A</sub> receptor activation can modulate the activity of ion channels, such as promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.<sup>[6]</sup> By blocking these actions, (±)-LY-426965 is expected to prevent the agonist-induced decrease in cAMP and the modulation of these ion channels. The antagonism of presynaptic 5-HT<sub>1A</sub> autoreceptors can lead to an increase in the firing rate of serotonergic neurons.

5-HT<sub>1A</sub> Receptor Signaling and Antagonism by LY-426965

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